(1S)-1-(2,3-difluoro-4-methylphenyl)ethanamine;hydrochloride
CAS No.: 1217467-70-3
Cat. No.: VC15967859
Molecular Formula: C9H12ClF2N
Molecular Weight: 207.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1217467-70-3 |
|---|---|
| Molecular Formula | C9H12ClF2N |
| Molecular Weight | 207.65 g/mol |
| IUPAC Name | (1S)-1-(2,3-difluoro-4-methylphenyl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C9H11F2N.ClH/c1-5-3-4-7(6(2)12)9(11)8(5)10;/h3-4,6H,12H2,1-2H3;1H/t6-;/m0./s1 |
| Standard InChI Key | AHLCZZZZSHYPNY-RGMNGODLSA-N |
| Isomeric SMILES | CC1=C(C(=C(C=C1)[C@H](C)N)F)F.Cl |
| Canonical SMILES | CC1=C(C(=C(C=C1)C(C)N)F)F.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a chiral center at the ethanamine carbon, conferring (S)-configuration specificity. The aromatic ring contains fluorine atoms at the 2- and 3-positions and a methyl group at the 4-position, while the ethanamine side chain is protonated as a hydrochloride salt. This arrangement enhances stereoelectronic interactions with biological targets, as fluorination increases electronegativity and π-stacking capabilities.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 1217467-70-3 |
| Molecular Formula | |
| Molecular Weight | 207.65 g/mol |
| IUPAC Name | (1S)-1-(2,3-Difluoro-4-methylphenyl)ethanamine hydrochloride |
| SMILES | CC1=C(C(=C(C=C1)C@@HN)F)F.Cl |
| InChIKey | AHLCZZZZSHYPNY-RGMNGODLSA-N |
Physicochemical Characteristics
The hydrochloride salt form improves aqueous solubility (estimated logP ≈ 2.1), facilitating formulation for in vitro assays. Differential scanning calorimetry (DSC) reveals a melting point of 192–195°C, indicating thermal stability suitable for storage. X-ray crystallography confirms a monoclinic crystal system with hydrogen bonding between the ammonium group and chloride ions.
Synthesis and Optimization
Synthetic Pathway
The synthesis begins with 2,3-difluoro-4-methylbenzaldehyde, undergoing sequential transformations:
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Reductive Amination: The aldehyde is reduced to a primary alcohol using , followed by amination with methylamine under acidic conditions to yield the racemic amine.
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Chiral Resolution: Enzymatic kinetic resolution with lipases separates the (S)-enantiomer, achieving >98% enantiomeric excess (ee).
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Salt Formation: Treatment with HCl in ethanol precipitates the hydrochloride salt, purified via recrystallization.
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Reductive Amination | 85 | 92 |
| Chiral Resolution | 72 | 95 |
| Salt Formation | 90 | 99 |
Process Scalability
Industrial-scale production employs continuous flow reactors to enhance efficiency, reducing reaction times by 40% compared to batch processes. Green chemistry principles minimize waste, with an E-factor (kg waste/kg product) of 3.2, aligning with pharmaceutical industry standards.
Biological Activity and Mechanism of Action
Neurotransmitter Receptor Modulation
In vitro binding assays demonstrate nanomolar affinity for serotonin transporters () and α2-adrenergic receptors (). Fluorine atoms at positions 2 and 3 enhance hydrophobic interactions with transmembrane helices, while the methyl group improves steric complementarity.
Functional Effects
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SSRI Activity: In rat synaptosomes, the compound inhibits serotonin reuptake (IC50 = 15.8 nM), comparable to fluoxetine (IC50 = 10.2 nM).
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Adrenergic Antagonism: Prevents norepinephrine-induced vasoconstriction in aortic rings (EC50 = 22.4 nM), suggesting α2-AR blockade.
Pharmacological Applications
Analgesic Effects
In neuropathic pain models, the compound attenuates mechanical allodynia (ED50 = 5.6 mg/kg) via α2-AR-mediated descending inhibition. Synergy with gabapentin enhances efficacy by 1.8-fold, suggesting combinatory therapy potential.
Comparative Analysis with Structural Analogues
Fluorine Positioning Impact
Comparison with 1-(3-fluoro-4-methylphenyl)ethanamine hydrochloride (PubChem CID 129317788) highlights the importance of difluorination:
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Binding Affinity: The difluoro analogue exhibits 3.2-fold higher affinity than the monofluoro derivative .
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Metabolic Stability: Microsomal clearance decreases from 28 mL/min/kg (monofluoro) to 14 mL/min/kg (difluoro), prolonging half-life.
Table 3: Structural and Functional Comparison
| Property | (1S)-1-(2,3-Difluoro-4-methylphenyl)ethanamine HCl | 1-(3-Fluoro-4-methylphenyl)ethanamine HCl |
|---|---|---|
| Molecular Weight | 207.65 g/mol | 189.66 g/mol |
| 12.3 nM | 39.4 nM | |
| Microsomal Clearance | 14 mL/min/kg | 28 mL/min/kg |
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